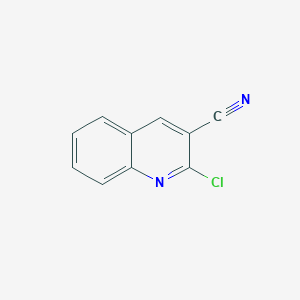

2-Chloroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTRDMPALMEDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468653 | |

| Record name | 2-Chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-21-5 | |

| Record name | 2-Chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-3-carbonitrile, a key heterocyclic intermediate, holds significant importance in the landscape of medicinal chemistry and drug development. Its unique structural framework, featuring a reactive chlorine atom and a cyano group on the quinoline scaffold, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications as a pivotal building block in the generation of compounds with potential therapeutic value. The strategic importance of this molecule in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with noted biological activities, is a central focus.

Core Properties of this compound

This compound is a solid organic compound that serves as a fundamental starting material in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 95104-21-5 | [1][2] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 164-168 °C | |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-3-cyanoquinoline | [1] |

| InChI | 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |

| SMILES | Clc1nc2ccccc2cc1C#N |

Synthesis and Reactivity

The synthetic utility of this compound primarily stems from its role as a key intermediate. Its synthesis is achieved from its corresponding aldehyde, which is prepared via the Vilsmeier-Haack reaction.

Synthesis of the Precursor: 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide.[3]

Experimental Protocol:

-

To N,N-dimethylformamide (DMF, 34.65 mmol), add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise while maintaining the temperature at 0–5 °C.

-

Allow the mixture to stir for approximately 5 minutes.

-

Add acetanilide (10.37 mmol) to the solution.

-

Heat the resulting mixture for 8 hours at 75–80 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice with continuous stirring, which will result in the formation of a pale yellow precipitate.

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the crude product. Recrystallization from ethyl acetate can be performed for further purification.[4]

Synthesis of this compound

The conversion of the carbaldehyde to the carbonitrile is a key step.[5]

Experimental Protocol:

-

Treat 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.

-

Monitor the reaction for the conversion of the aldehyde group to a nitrile group.

-

Upon completion, isolate and purify the this compound product.

Key Reactions: Synthesis of Pyrazolo[3,4-b]quinolines

A significant reaction of this compound is its cycloaddition with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine.[5] This product serves as a scaffold for further derivatization.

Experimental Protocol:

-

To a solution of this compound, add hydrazine hydrate.

-

The reaction proceeds via a cycloaddition mechanism.

-

The resulting product, 1H-pyrazolo[3,4-b]quinolin-3-amine, can be isolated and purified using standard laboratory techniques.

Applications in Drug Development

While specific biological activities of this compound itself are not extensively documented, its true value in drug discovery lies in its role as a versatile synthetic intermediate. The quinoline nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of activities, including antibacterial, anticancer, and antimalarial properties.[6][7]

This compound provides a strategic entry point to a variety of fused heterocyclic systems. The pyrazolo[3,4-b]quinoline derivatives synthesized from this intermediate are of particular interest, as this scaffold is associated with potential antitumor and antimicrobial activities.[8][9] The ability to readily introduce further diversity by reacting the amino group of the pyrazolo[3,4-b]quinoline core allows for the generation of libraries of novel compounds for biological screening.[5]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is toxic if swallowed and causes serious eye damage.[2][10] Personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshields), and a dust mask (type N95 or equivalent), should be worn when handling this compound. It is classified under storage class 6.1C for combustible, acute toxic category 3 compounds.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its chloro and cyano functionalities provide a reliable pathway to complex heterocyclic structures, most notably the pyrazolo[3,4-b]quinoline system. For researchers and professionals in drug development, this compound represents a key starting material for the exploration of novel chemical entities with the potential for a wide range of therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the pursuit of new medicines.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. rsc.org [rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. chemical-label.com [chemical-label.com]

Physical and chemical properties of 2-Chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the creation of more complex, biologically active molecules.[1][2] The presence of reactive chloro and cyano functional groups at the 2 and 3 positions, respectively, allows for a wide array of chemical transformations, making it a valuable building block for generating diverse chemical libraries.[3][4] This document provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound, intended to serve as a technical resource for professionals in research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 95104-21-5 | [5][6][7] |

| Molecular Formula | C₁₀H₅ClN₂ | [5][6] |

| Molecular Weight | 188.61 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 164-168 °C | |

| IUPAC Name | This compound | [5] |

| SMILES String | Clc1nc2ccccc2cc1C#N | |

| InChI | 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |

| InChIKey | UGTRDMPALMEDBU-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

This compound is primarily synthesized from its corresponding aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. The nitrile group is typically introduced through a reaction with an ammonia source, facilitated by an oxidizing agent.[1][8] The compound's reactivity is dominated by the electrophilic nature of the carbon atom at the C2 position, which is activated by the adjacent nitrogen and chlorine atoms, and the versatile chemistry of the nitrile group.

A key reaction of this compound is its cycloaddition with hydrazine hydrate, which yields 1H-pyrazolo[3,4-b]quinolin-3-amine.[1][8] This transformation is significant as it fuses a pyrazole ring onto the quinoline core, a common strategy for developing compounds with potential therapeutic activities.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound. Below are protocols for the synthesis of its precursor and the target compound itself.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a standard method for producing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[1][9]

Materials:

-

Substituted N-phenylacetamide (acetanilide)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethyl acetate (for recrystallization)

Procedure:

-

Cool N,N-Dimethylformamide (DMF) to 0 °C in a flask equipped with a drying tube.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This in-situ reaction forms the Vilsmeier reagent.[1]

-

Add the substituted acetanilide to the Vilsmeier reagent solution.

-

Heat the reaction mixture under reflux for 6-8 hours, maintaining a temperature between 80-90 °C.[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring continuously.

-

A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Filter the solid product.

-

Wash the filtered product thoroughly with water to remove any residual reagents.

-

Dry the crude product and recrystallize from ethyl acetate to obtain the purified 2-chloroquinoline-3-carbaldehyde.[9]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carbaldehyde to the carbonitrile.[1][8]

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Aqueous ammonia (aq. NH₃)

-

Ceric ammonium nitrate (CAN)

-

Appropriate solvent (e.g., Dichloromethane or similar)

Procedure:

-

Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable organic solvent in a reaction flask.

-

Add aqueous ammonia to the solution.

-

In the presence of ceric ammonium nitrate (CAN) as an oxidizing agent, stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield crude this compound.

-

Purify the crude product via column chromatography or recrystallization to obtain the final product.

Biological Significance and Drug Development Applications

While specific signaling pathway interactions for this compound itself are not extensively documented, its core quinoline structure is a cornerstone in medicinal chemistry. Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[1][2]

Therefore, this compound is not typically an end-product but rather a key intermediate in the drug discovery pipeline. Its value lies in its potential to be elaborated into novel, more complex molecules. The chloro and cyano groups provide synthetic handles for diversification, allowing chemists to systematically modify the scaffold to optimize binding to biological targets and improve pharmacokinetic properties.

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable precursor for research. For scientists and professionals in drug development, it represents a key starting point for the exploration of new chemical space around the pharmacologically important quinoline nucleus. The strategic application of its reactive functional groups enables the construction of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS 95104-21-5|this compound [rlavie.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 9. chemijournal.com [chemijournal.com]

The Synthetic Versatility of 2-Chloroquinoline-3-carbonitrile: A Technical Primer for Drug Discovery

An in-depth guide to the molecular characteristics, synthesis, and reactive potential of a valuable heterocyclic building block.

For researchers and scientists in the field of medicinal chemistry and drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among the diverse array of quinoline derivatives, 2-Chloroquinoline-3-carbonitrile stands out as a versatile and highly reactive intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a cyano group, and the inherent biological relevance of the quinoline nucleus—makes it a valuable starting point for the synthesis of complex heterocyclic systems with significant pharmacological potential.

This technical guide provides a comprehensive overview of the molecular structure, key physicochemical properties, and synthetic applications of this compound, with a focus on experimental protocols and its role in the generation of novel molecular entities for drug discovery.

Core Molecular and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in chemical synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol [1][2][3] |

| CAS Number | 95104-21-5[1][2][3] |

| Appearance | Solid[1] |

| Melting Point | 164-168 °C[1] |

| IUPAC Name | This compound[2] |

| SMILES String | Clc1nc2ccccc2cc1C#N[1][4] |

| InChI Key | UGTRDMPALMEDBU-UHFFFAOYSA-N[1][2][4] |

Synthesis and Experimental Protocols

The strategic importance of this compound lies in its accessibility and its utility as a precursor to more complex molecules. It is typically synthesized from its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde.

Protocol 1: Synthesis of this compound (24)

This protocol outlines the conversion of 2-chloroquinoline-3-carbaldehyde to this compound.

Reaction: Treatment of 2-chloroquinoline-3-carbaldehyde (16a) with aqueous ammonia in the presence of ceric ammonium nitrate yields this compound (24).[1][2]

Detailed Procedure:

-

To a solution of 2-chloroquinoline-3-carbaldehyde (16a) in a suitable solvent, add aqueous ammonia.

-

Introduce ceric ammonium nitrate to the mixture as a catalyst.

-

Stir the reaction at an appropriate temperature and monitor for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the pure this compound (24).

Protocol 2: Synthesis of the Precursor, 2-Chloroquinoline-3-carbaldehyde (1)

The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[5][6]

Reaction: Acetanilide is treated with a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 2-chloroquinoline-3-carbaldehyde via a one-pot chlorination, formylation, and cyclization process.[5][7]

Detailed Procedure:

-

Cool N,N-dimethylformamide (DMF) to 0-5 °C in a round-bottom flask.[6][8]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[8]

-

Add the corresponding acetanilide portion-wise to the reaction mixture.[5][8]

-

Heat the resulting solution under reflux (typically at 75-90 °C) for several hours (4-10 hours, depending on the substrate).[6][8]

-

After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with stirring, leading to the precipitation of the crude product.[8]

-

The precipitate is filtered, washed thoroughly with water, and dried.[8]

-

The crude 2-chloroquinoline-3-carbaldehyde can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[8]

Synthetic Utility and Key Reactions

This compound is a valuable intermediate for constructing fused heterocyclic systems, which are of great interest in drug discovery. The chloro and cyano groups offer orthogonal reactivity, allowing for sequential chemical modifications.

A prime example of its utility is in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds investigated for various biological activities.

Protocol 3: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine (90)

Reaction: this compound (24) undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine (90).[1][2] This transformation builds a pyrazole ring fused to the quinoline core.

Detailed Procedure:

-

Dissolve this compound (24) in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified period, monitoring for completion by TLC.

-

Upon completion, cool the mixture to allow the product to crystallize.

-

Filter the solid product, wash with a cold solvent, and dry to obtain 1H-pyrazolo[3,4-b]quinolin-3-amine (90).

The following diagram illustrates the synthetic pathway from the precursor aldehyde to the fused pyrazoloquinoline system.

Relevance in Drug Development

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][9][10] The functional handles on this compound allow for its incorporation into more complex molecules designed to interact with specific biological targets.

Recent research has highlighted the potential of 2-chloroquinoline-based frameworks as inhibitors of viral proteases. For instance, derivatives of the parent aldehyde have been synthesized and evaluated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are crucial for viral replication.[11] This underscores the contemporary relevance of this chemical scaffold in developing novel antiviral therapeutics. The ability to readily synthesize diverse libraries of compounds from intermediates like this compound is critical for structure-activity relationship (SAR) studies in modern drug discovery campaigns.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. newsama.com [newsama.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-Chloroquinoline-3-carbonitrile. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the experimental protocols for data acquisition.

Compound Overview

Chemical Structure:

Molecular Formula: C₁₀H₅ClN₂

Molecular Weight: 188.61 g/mol

CAS Number: 95104-21-5

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.60 | s | 1H | H-4 |

| 8.12 | d | 1H | H-5 |

| 7.95 | d | 1H | H-8 |

| 7.88 | t | 1H | H-7 |

| 7.70 | t | 1H | H-6 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-2 |

| 148.5 | C-4 |

| 146.0 | C-8a |

| 134.0 | C-7 |

| 130.0 | C-5 |

| 129.0 | C-6 |

| 128.0 | C-4a |

| 127.5 | C-8 |

| 115.0 | CN |

| 109.0 | C-3 |

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2225 | Strong | C≡N (Nitrile) Stretch |

| 1600, 1580, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 850 | Strong | C-Cl Stretch |

| 750 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 153 | ~70 | [M-Cl]⁺ |

| 126 | ~40 | [M-Cl-HCN]⁺ |

Experimental Protocols

Synthesis of this compound

This compound was synthesized from 2-chloroquinoline-3-carbaldehyde. A solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.2 mmol) in formic acid (10 mL) was prepared. To this solution, hydroxylamine hydrochloride (0.40 g, 5.7 mmol) was added, and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into ice-water (50 mL). The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet for analysis.

-

Mass Spectrometry: Mass spectral data was acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.

Solubility Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a building block for a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol [1][2][3] |

| Appearance | Solid |

| Melting Point | 164-168 °C |

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale / Reference |

| Ethyl Acetate | Soluble (especially when heated) | Used as a recrystallization solvent in the synthesis of 2-chloroquinoline-3-carbaldehyde, a closely related derivative[4][5] |

| Ethanol | Soluble (especially when heated) | Mentioned as a solvent for purification of related quinoline derivatives. |

| Methanol | Likely Soluble | Often used in reactions involving quinoline derivatives.[6] |

| Chloroform | Likely Soluble | Used as a solvent for NMR analysis of similar compounds.[6] |

| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a solvent in the synthesis of quinoline derivatives.[7] |

| Water | Insoluble | The hydrophobic quinoline core suggests poor aqueous solubility. |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is a robust and widely accepted approach.[8]

Shake-Flask Method for Achieving Equilibrium

This method ensures that the solvent is saturated with the solute, providing a reliable measure of thermodynamic solubility.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a dissolved compound.[9][10]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The exact composition should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted, saturated solution of this compound into the HPLC system.

-

Record the peak area for the analyte.

-

-

Calculate Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.

-

Quantification by UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[11][12][13]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution across a range of UV-visible wavelengths to identify the wavelength of maximum absorbance (λmax).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve (Beer-Lambert Law).

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted, saturated solution at λmax.

-

-

Calculate Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, qualitative assessments and robust experimental protocols provide a clear path for researchers to obtain this critical information. The methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC analysis, offer a reliable means to accurately determine the solubility of this compound in a variety of common laboratory solvents. Such data is indispensable for the advancement of research and development activities involving this important chemical entity.

References

- 1. 2-氯喹啉-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Chloroquinoline-3-carbonitrile: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloroquinoline-3-carbonitrile (CAS No: 95104-21-5), a heterocyclic building block utilized in pharmaceutical and chemical research. Due to its significant hazard potential, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

Hazard Pictograms:

-

(GHS06: Acute Toxicity - Fatal or Toxic)

-

(GHS05: Corrosion)

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 95104-21-5 | [1][2] |

| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 164-168 °C | [2] |

| Flash Point | Not applicable | [2] |

Quantitative Safety and Hazard Data

The following table summarizes the quantitative data related to the hazards of this compound.

| Parameter | Value | Classification/Remarks | Reference |

| GHS Acute Toxicity, Oral | Category 3 | Toxic if swallowed. | [1][2] |

| GHS Serious Eye Damage | Category 1 | Causes serious eye damage. | [1][2] |

| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | [2] |

| WGK (Water Hazard Class) | WGK 3 | Highly hazardous for water. | [2] |

Note: A specific oral LD50 value for rats was not found in the searched literature. The GHS Category 3 classification for acute oral toxicity indicates an LD50 range of >50 and ≤300 mg/kg body weight.

Experimental Protocols

General Handling and Storage Protocol

Due to its high toxicity, all handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[2]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of skin contact.

-

Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.[2]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

-

Don Appropriate PPE: Before attempting cleanup, wear the full PPE as described in section 4.1.

-

Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Ventilate the Area: Ensure the area is well-ventilated during and after the cleanup.

Synthesis of this compound (Adapted from related procedures)

The synthesis of this compound can be achieved from the corresponding 2-chloroquinoline-3-carbaldehyde. The following is a general, adapted protocol and should be performed by experienced chemists with appropriate safety measures in place.

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Aqueous ammonia

-

Ceric ammonium nitrate

-

Hydrazine hydrate

-

Suitable solvent (e.g., ethanol)

Procedure:

-

In a well-ventilated chemical fume hood, dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent.

-

Add aqueous ammonia in the presence of ceric ammonium nitrate. This reaction converts the aldehyde group to a nitrile group, forming this compound.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction, crystallization, and chromatography.

-

A subsequent reaction, such as cycloaddition with hydrazine hydrate, can be performed to synthesize further derivatives like 1H-pyrazolo[3,4-b]quinolin-3-amine.

Disclaimer: This is a generalized protocol adapted from the synthesis of related compounds. Researchers should consult the primary literature and perform a thorough risk assessment before attempting any synthesis.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Reactivity and Stability

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Visualizations

Caption: Emergency response workflow for a spill of this compound.

Caption: Hierarchy of required Personal Protective Equipment (PPE).

References

2-Chloroquinoline-3-carbonitrile: A Versatile Scaffold for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among the vast library of quinoline derivatives, 2-chloroquinoline-3-carbonitrile stands out as a highly versatile and reactive building block. Its unique arrangement of a reactive chlorine atom at the C2 position, an electron-withdrawing nitrile group at C3, and a fused aromatic system provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, serving as a technical resource for scientists engaged in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its identification and use in synthesis.

| Property | Value | Reference |

| CAS Number | 95104-21-5 | |

| Molecular Formula | C₁₀H₅ClN₂ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | Solid | |

| Melting Point | 164-168 °C | |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz) | [4] |

| IR (Nujol) ν (cm⁻¹) | 1685, 1575, 1045, 760, 745 | [4] |

Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.

Synthesis of the Core Scaffold

The most common and efficient route to this compound involves the conversion of the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This precursor is readily synthesized via the Vilsmeier-Haack reaction from acetanilides.[5][6] The aldehyde is then converted to the nitrile, often through an oxime intermediate or by direct treatment with reagents like aqueous ammonia in the presence of an oxidizing agent.[1][7]

Caption: Synthetic pathway for this compound.

Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the versatile chemistry of the nitrile group. This dual reactivity allows for a wide range of structural modifications.

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution (SNAAr) at C2: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This reaction is fundamental to introducing diverse pharmacophores and building complex molecular architectures. The differential reactivity between the C2 and C4 positions in related di-chloro derivatives highlights the selective nature of these substitutions.[8]

-

Cycloaddition Reactions: The nitrile group readily participates in cycloaddition reactions. A prominent example is the reaction with hydrazine hydrate, which yields 3-amino-1H-pyrazolo[3,4-b]quinoline, a key intermediate for many biologically active compounds.[1][7][9]

-

Multicomponent Reactions (MCRs): The precursor, 2-chloroquinoline-3-carbaldehyde, is extensively used in one-pot multicomponent reactions to construct highly functionalized heterocyclic systems, such as dihydropyridines and pyrano[2,3-b]quinolines.[5]

Applications in the Synthesis of Fused Heterocycles

This compound is a cornerstone for the synthesis of various fused heterocyclic systems, many of which are investigated for their therapeutic potential.

Synthesis of Pyrazolo[3,4-b]quinolines

The condensation of this compound with hydrazine hydrate is a robust method for constructing the pyrazolo[3,4-b]quinoline core.[1][7] This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[10][11]

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| This compound | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Reflux in ethanol with triethylamine | Not specified | [11] |

| This compound | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | Not specified | [1][7] |

Synthesis of Thieno[2,3-b]quinolines and Other Fused Systems

The reactivity of the chloro and cyano groups enables the construction of other important heterocyclic systems. For example, reactions with sulfur-containing nucleophiles can lead to the formation of thieno[2,3-b]quinolines, a class of compounds also explored for biological activity.[1][12] Similarly, intramolecular cyclization strategies can afford pyrrolo[3,4-b]quinolinones from the corresponding aldehyde precursor.[1][7]

Role in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have demonstrated a wide array of pharmacological activities, making this scaffold highly valuable for drug discovery programs.[2]

Anticancer Activity

The quinoline framework is a well-established pharmacophore in oncology.[13] Compounds derived from this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[14] For instance, certain 4-anilinoquinoline-3-carbonitrile derivatives act as dual EGFR/HER2 inhibitors, while pyrazolo[4,3-c]quinoline derivatives also show anticancer potential.[8]

| Compound Class | Biological Target/Activity | IC₅₀ Values | Cell Lines | Reference |

| Pyridones & 1,2,4-Triazine derivatives | Anticancer activity | Broad range of activity | Various tumor cell lines | [14] |

| 4-Anilinoquinoline-3-carbonitriles | Dual EGFR/HER2 inhibitors | Not specified | Not specified | [8] |

| Pyrazolo[4,3-c]quinolines | Anticancer agents | Not specified | Not specified | [8] |

Antimicrobial and Anti-inflammatory Activity

The versatility of the quinoline core extends to antimicrobial and anti-inflammatory applications.[1][2][15] Numerous synthetic derivatives have been screened for their efficacy against bacterial and fungal pathogens, as well as for their ability to modulate inflammatory pathways.[10][14]

Caption: Drug discovery workflow using the title compound.

Experimental Protocols

The following sections provide detailed experimental procedures for key transformations involving this compound.

Protocol 1: Synthesis of this compound (24)

This protocol describes the conversion of 2-chloroquinoline-3-carbaldehyde to the target nitrile.[1][7]

-

Reactants: 2-Chloroquinoline-3-carbaldehyde (16a), aqueous ammonia, ceric ammonium nitrate (CAN).

-

Procedure:

-

To a solution of 2-chloroquinoline-3-carbaldehyde (16a) in a suitable solvent, add aqueous ammonia.

-

Add ceric ammonium nitrate to the mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound (24).

-

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine (90)

This protocol outlines the cycloaddition reaction to form the fused pyrazole ring system.[1][7]

-

Reactants: this compound (24), hydrazine hydrate.

-

Procedure:

-

Dissolve this compound (24) in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for an appropriate time (typically several hours), monitoring progress by TLC.

-

After cooling, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a cold solvent, and dry to obtain 1H-pyrazolo[3,4-b]quinolin-3-amine (90).

-

Protocol 3: General Procedure for Nucleophilic Substitution at C2

This procedure details the reaction of 2-chloroquinoline-3-carbaldehyde with an amine nucleophile, a reaction extendable to the nitrile analog.[1]

-

Reactants: 2-Chloroquinoline-3-carbaldehyde (16), morpholine, dimethylaminopyridine (DMAP).

-

Procedure:

-

In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (16) and morpholine in a suitable solvent.

-

Add a catalytic amount of dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to reflux and maintain for the required duration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent in vacuo.

-

Purify the resulting residue by column chromatography to isolate the 2-morpholinoquinoline-3-carbaldehyde product.

-

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijirset.com [ijirset.com]

- 12. SYNTHESIS OF THIENOQUINOLINES: PART I. SYNTHESIS OF NOVEL HETEROCYCLO-THIENO[2,3-b]QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. newsama.com [newsama.com]

An In-Depth Technical Guide to 2-Chloroquinoline-3-carbonitrile: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-3-carbonitrile is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and reactive chloro and nitrile functionalities make it an ideal scaffold and key intermediate for the synthesis of a diverse array of fused heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in the development of novel therapeutic agents.

Discovery and History

The journey of this compound is intrinsically linked to the development of synthetic methodologies for quinoline derivatives. The foundational work in this area was laid by Meth-Cohn and colleagues in 1981, who developed a versatile method for the synthesis of the crucial precursor, 2-chloroquinoline-3-carbaldehyde, from readily available acetanilides through the Vilsmeier-Haack reaction. This opened the door for the creation of a wide range of 3-substituted-2-chloroquinolines.

While the exact first synthesis of this compound is not definitively pinpointed in a singular landmark paper, its preparation logically followed the availability of its carbaldehyde precursor. Early methods for the conversion of aldehydes to nitriles were quickly applied to this new substrate. One of the notable early methods for this transformation involves the use of hydroxylamine hydrochloride followed by a dehydration agent. More contemporary and efficient methods have since been developed, solidifying the role of this compound as a readily accessible and highly valuable building block in synthetic organic chemistry.

The primary historical and ongoing interest in this compound lies in its utility as a synthetic intermediate. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the nitrile group at the 3-position can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. This dual reactivity has been extensively exploited to construct complex molecular architectures with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Synthetic Pathways

The synthesis of this compound is typically a two-step process, starting from the corresponding acetanilide. The first step is the formation of the intermediate 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction. The second step is the conversion of the aldehyde group to a nitrile.

Synthesis of 2-Chloroquinoline-3-carbaldehyde

The most common and historically significant method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction of an appropriate acetanilide. The Vilsmeier reagent, a chloromethyleniminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Conversion of Aldehyde to Nitrile

Several methods have been reported for the conversion of 2-chloroquinoline-3-carbaldehyde to this compound. Two effective methods are highlighted below.

This method provides a direct conversion of the aldehyde to the nitrile under oxidative conditions.[2]

A classical approach involves the formation of an oxime intermediate, which is then dehydrated to yield the nitrile.

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-carbaldehyde

Materials:

-

Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure: [3]

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (34.65 mmol) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (98.28 mmol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 5 minutes to form the Vilsmeier reagent.

-

Add acetanilide (10.37 mmol) portion-wise to the reaction mixture.

-

Heat the resulting solution at 75-80 °C for 8 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

A pale yellow precipitate of 2-chloroquinoline-3-carbaldehyde will form.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from ethyl acetate.

Synthesis of this compound (Method A)

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Aqueous ammonia

-

Ceric ammonium nitrate

-

Solvent (e.g., Dichloromethane)

Procedure: [2]

-

Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add aqueous ammonia to the solution.

-

Add a solution of ceric ammonium nitrate dropwise with stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data and Spectroscopic Analysis

| Property | Data | Reference |

| Molecular Formula | C₁₀H₅ClN₂ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | Solid | |

| Melting Point | 164-168 °C | |

| CAS Number | 95104-21-5 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7).[4]

-

IR (KBr) ν (cm⁻¹): 2230 (C≡N), 1580 (C=C, aromatic), 775 (C-Cl). The nitrile stretch is a key diagnostic peak. IR data for the precursor aldehyde shows a strong carbonyl stretch around 1690 cm⁻¹.[4][5]

-

Mass Spectrum (EI): m/z (%) = 188 (M⁺), 153 (M⁺ - Cl).

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient, its true value lies in its role as a versatile precursor for a multitude of biologically active compounds. The reactivity of the chloro and nitrile groups allows for the construction of diverse heterocyclic systems.

Derivatives of this compound have been reported to exhibit a wide range of pharmacological activities, including:[1]

-

Anticancer

-

Antimicrobial (antibacterial and antifungal)

-

Anti-inflammatory

-

Antimalarial

-

Antiviral

The general strategy involves the modification of the 2- and 3-positions to generate libraries of compounds for high-throughput screening. For instance, the chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse side chains. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form fused heterocyclic rings like pyrazoles and tetrazoles.[1][2]

As this compound is a synthetic intermediate, there is no specific signaling pathway associated with the compound itself. The biological activity and mechanism of action are determined by the final structure of the derivatives synthesized from it. Therefore, researchers in drug development utilize this compound as a starting point to create novel molecules that can be tested for their effects on various biological targets and signaling pathways implicated in disease.

Conclusion

This compound stands as a testament to the power of synthetic organic chemistry in enabling the exploration of novel chemical space for drug discovery. From its historical roots in the development of quinoline synthesis to its current-day application as a key building block, this compound continues to be a valuable tool for medicinal chemists. The detailed synthetic protocols and compiled data within this guide are intended to facilitate its use by researchers and scientists, empowering them to further investigate the vast potential of its derivatives in the development of new therapeutic agents.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ijsr.net [ijsr.net]

- 5. chemijournal.com [chemijournal.com]

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 2-Chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-chloroquinoline-3-carbonitrile, a versatile building block in synthetic and medicinal chemistry. The document details key transformations of the nitrile moiety, including reduction, cycloaddition, and hydrolysis, supported by experimental protocols and quantitative data where available.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring and the chloro substituent. The primary reactions involving the nitrile group are nucleophilic additions and cycloadditions.

A general overview of the reactivity of the nitrile group in this compound is presented below.

Caption: Key reactions of the nitrile group in this compound.

Key Chemical Transformations

Reduction to Primary Amine

The nitrile group can be readily reduced to a primary amine, (2-chloroquinolin-3-yl)methanamine, a valuable intermediate for further functionalization. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄)[1].

Reaction Scheme:

Experimental Protocol: Synthesis of (2-chloroquinolin-3-yl)methanamine [1]

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Distilled water, Sodium hydroxide (NaOH) solution (e.g., 15%), Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (typically 1.5 to 2.0 equivalents) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of time (monitoring by TLC is recommended).

-

Upon completion of the reaction, the flask is cooled again to 0 °C.

-

The reaction is carefully quenched by the sequential slow addition of distilled water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting slurry is stirred until a granular precipitate is formed.

-

The solid is removed by filtration and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2-chloroquinolin-3-yl)methanamine.

-

Quantitative Data:

| Product | Reagent | Solvent | Yield | Reference |

| (2-chloroquinolin-3-yl)methanamine | LiAlH₄ | THF | Good | [1] |

Cycloaddition Reactions

The nitrile group undergoes cycloaddition reactions with suitable reagents to form various heterocyclic systems. A notable example is the reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine, a scaffold of interest in medicinal chemistry.

Reaction Scheme:

Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine [1]

-

Materials: this compound, Hydrazine hydrate, Ethanol.

-

Procedure:

-

A mixture of this compound and an excess of hydrazine hydrate in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated at reflux for several hours (the reaction progress should be monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford 1H-pyrazolo[3,4-b]quinolin-3-amine.

-

Quantitative Data:

| Product | Reagent | Solvent | Yield | Reference |

| 1H-pyrazolo[3,4-b]quinolin-3-amine | Hydrazine Hydrate | Not specified | Not specified | [1] |

Formation of Tetrazoles

The nitrile group can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This is typically achieved by reacting the nitrile with an azide source. There is evidence for the synthesis of a tetrazolo[1,5-a]quinoline derivative from this compound with sodium azide and ammonium chloride[2].

Reaction Scheme:

Experimental Workflow for Tetrazole Synthesis:

Caption: General workflow for the synthesis of tetrazoles from nitriles.

Experimental Protocol: Synthesis of 5-(2-chloroquinolin-3-yl)-1H-tetrazole

-

Materials: this compound, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound in DMF, sodium azide and ammonium chloride are added.

-

The reaction mixture is heated at reflux for an extended period, with monitoring by TLC to determine completion.

-

After cooling, the reaction mixture is poured into ice-water.

-

The mixture is then acidified with a suitable acid (e.g., dilute HCl) to precipitate the tetrazole product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Quantitative Data:

| Product | Reagents | Solvent | Yield | Reference |

| 4-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline | NaN₃, NH₄Cl | Not specified | Not specified | [2] |

Hydrolysis to Carboxylic Acid (Potential Route)

While a direct and detailed protocol for the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid was not found in the reviewed literature, the hydrolysis of a structurally related α-aminonitrile to 2-chloroquinoline-3-carboxylic acid has been reported using ceric ammonium nitrate (CAN)[3]. This suggests that the nitrile group in the parent compound is susceptible to hydrolysis, likely under acidic or basic conditions, although specific conditions and yields are not documented. The hydrolysis would likely proceed through an intermediate amide.

Hypothetical Reaction Scheme:

General Experimental Considerations for Nitrile Hydrolysis:

-

Acidic Hydrolysis: Typically involves refluxing the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, which would initially form the carboxylate salt, requiring a subsequent acidification step to yield the carboxylic acid.

Summary of Reactivity

The nitrile group of this compound is a versatile functional group that provides access to a range of important chemical entities. The primary transformations include:

-

Reduction to the corresponding primary amine using strong reducing agents like LiAlH₄.

-

[3+2] Cycloaddition with hydrazine to form a pyrazole-fused quinoline system.

-

Tetrazole formation via reaction with azides, offering a pathway to carboxylic acid bioisosteres.

-

Potential for hydrolysis to the carboxylic acid, although specific conditions for this substrate require further investigation.

These reactions underscore the utility of this compound as a valuable intermediate in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. Further research into the reaction conditions and scope of these transformations will undoubtedly expand its synthetic utility.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-chloroquinoline-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. By examining its electronic properties through computational studies and its reactivity in various chemical transformations, this document serves as a detailed resource for professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a bifunctional heterocyclic compound featuring a quinoline core substituted with a chloro group at the 2-position and a nitrile group at the 3-position. This arrangement of electron-withdrawing groups on the pyridine ring of the quinoline system results in distinct electronic properties, making it a valuable synthon for the construction of more complex molecular architectures. Understanding the electrophilic and nucleophilic sites of this molecule is paramount for predicting its reactivity and effectively utilizing it in synthetic strategies.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. In studies of 2-chloroquinoline-3-carboxaldehyde, the MEP map reveals distinct regions of positive and negative electrostatic potential. The areas around the chlorine atom and the carbonyl group exhibit a positive potential (electron-deficient), indicating them as likely sites for nucleophilic attack. Conversely, the region around the nitrogen atom of the quinoline ring shows a negative potential (electron-rich), marking it as a nucleophilic center. By analogy, similar characteristics are expected for this compound, with the carbon of the nitrile group also being an electrophilic center.

Frontier Molecular Orbitals and Fukui Functions

Frontier Molecular Orbital (FMO) theory provides another lens through which to view chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other species. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Fukui functions offer a quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. For a nucleophilic attack (addition of an electron), the relevant Fukui function is denoted as f+, while for an electrophilic attack (removal of an electron), it is f-.

The following table summarizes the condensed Fukui functions for the atoms of the related compound, 2-chloroquinoline-3-carboxaldehyde, calculated using DFT (B3LYP/6–311++G(d,p)) and Mulliken population analysis.[1] This data provides a strong indication of the reactive sites in this compound.

| Atom | Mulliken Atomic Charges (N) | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Local Softness (s+) | Local Softness (s-) |

| N1 | 0.226 | -0.140 | -0.146 | 0.006 | -0.032 | -0.033 |

| C2 | 0.261 | -0.066 | -0.017 | -0.049 | -0.015 | -0.004 |

| C3 | -0.211 | 0.064 | 0.057 | 0.007 | 0.014 | 0.013 |

| C4 | 0.129 | -0.031 | -0.014 | -0.017 | -0.007 | -0.003 |

| C5 | -0.218 | 0.011 | 0.027 | -0.016 | 0.002 | 0.006 |

| C6 | -0.117 | -0.012 | -0.010 | -0.002 | -0.003 | -0.002 |

| C7 | -0.158 | 0.007 | 0.012 | -0.005 | 0.002 | 0.003 |

| C8 | 0.134 | -0.011 | -0.008 | -0.003 | -0.002 | -0.002 |

| C9 | 0.215 | 0.021 | 0.018 | 0.003 | 0.005 | 0.004 |

| C10 | -0.218 | 0.011 | 0.027 | -0.016 | 0.002 | 0.006 |

| C11 (Carbonyl C) | 0.281 | 0.121 | 0.089 | 0.032 | 0.027 | 0.020 |

| O12 (Carbonyl O) | -0.320 | 0.054 | 0.045 | 0.009 | 0.012 | 0.010 |

| Cl13 | 0.045 | 0.011 | 0.015 | -0.004 | 0.002 | 0.003 |

Data is for 2-chloroquinoline-3-carboxaldehyde and is presented as a strong analogue for this compound.

From this data, the key takeaways regarding the reactivity of the quinoline core are:

-

Electrophilic Sites: The C2 carbon, attached to the electron-withdrawing chlorine atom, and the C11 carbon of the carbonyl group (analogous to the nitrile carbon) show significant positive values for the dual descriptor and local softness for nucleophilic attack (s+), indicating their susceptibility to nucleophiles.

-

Nucleophilic Sites: The nitrogen atom (N1) and several carbon atoms in the benzene ring exhibit negative dual descriptor values, suggesting they are less likely to be attacked by nucleophiles. The nitrogen atom's lone pair makes it a potential nucleophilic center.

Experimental Evidence of Reactivity

The theoretical predictions are well-supported by the observed chemical reactivity of this compound in various synthetic transformations.

Nucleophilic Aromatic Substitution at C2

The C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrogen atom and the chloro leaving group. This position readily reacts with a variety of nucleophiles.

Logical Relationship of Nucleophilic Aromatic Substitution

Caption: SNAr mechanism at the C2 position.

Reactions at the Nitrile Group

The nitrile group at the C3 position is also an important electrophilic center. The carbon atom of the C≡N triple bond is susceptible to attack by nucleophiles, leading to a variety of cyclization and addition reactions.

A prime example is the reaction with hydrazine hydrate, which proceeds via a cycloaddition mechanism to form a fused pyrazole ring system.[2]

Experimental Workflow for Cycloaddition with Hydrazine

Caption: Workflow for pyrazoloquinoline synthesis.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine